N-[2-(diethylamino)ethyl]-4-nitrobenzamide
Overview
Description
“N-[2-(diethylamino)ethyl]-4-nitrobenzamide” is a chemical compound that has been studied for its various properties . It is a relatively small molecule, which allows it to easily pass through cell membranes and interact with biological targets.
Synthesis Analysis
The compound was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction . The solid complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry, indicating the formation of an ion-associate or ion-pair complex .Molecular Structure Analysis
The molecular formula of “this compound” is C13H19N3O3 . The ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets .Chemical Reactions Analysis
The synthesis pathway for “this compound” involves the reaction of 4-nitrobenzene-1,2-diamine with diethylamine in the presence of a suitable catalyst.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 265.308 Da . It is stored at a temperature of 4 degrees Celsius and has a melting point of 64-65 degrees Celsius .Scientific Research Applications
1. Pharmacokinetics, Formulation, and Safety
N-[2-(diethylamino)ethyl]-4-nitrobenzamide, also known as N,N-diethyl-3-methylbenzamide (deet), is a topical insect repellent effective against mosquitoes, flies, fleas, and ticks. Its pharmacokinetics involve rapid skin penetration and biodistribution, with complete metabolism and elimination in both humans and animals. Deet formulations are designed to extend protection duration while minimizing skin penetration, a key consideration in product development. Despite its general safety, deet has been linked to side effects like toxic encephalopathy, seizures, and dermatitis in rare cases (Qiu, Jun, & Mccall, 1998).
2. Degradation Processes and Stability
Nitisinone, a derivative of this compound, exhibits increased stability with higher pH levels. In conditions similar to human gastric juice, it degrades into stable by-products like 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), highlighting the importance of understanding its stability and degradation pathways (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
3. Genotoxicity Assessment
1-Ethyl-1-nitrosourea, a related compound, is a potent ethylating agent and has been used in research to understand mutagenesis in various species. It is known for inducing GC-AT transitions among other base substitutions, offering insights into the genotoxicity and mutational patterns of similar compounds (Shibuya & Morimoto, 1993).
4. Environmental Impact and Emissions
Understanding the environmental impact of related compounds, such as nitrous oxide emissions from aquaculture systems and the stability of nitroso compounds in various environments, is crucial for assessing the ecological footprint and potential hazards of this compound and its derivatives (Hu, Lee, Chandran, Kim, & Khanal, 2012).
Mechanism of Action
While the exact mechanism of action for “N-[2-(diethylamino)ethyl]-4-nitrobenzamide” is not explicitly stated in the sources, it is mentioned that the formation of ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .
Safety and Hazards
The safety information for “N-[2-(diethylamino)ethyl]-4-nitrobenzamide” includes several hazard statements such as H302, H312, H315, H318, H332, H335 . These codes represent various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335).
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-3-15(4-2)10-9-14-13(17)11-5-7-12(8-6-11)16(18)19/h5-8H,3-4,9-10H2,1-2H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFMPXFHVNRUKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2169-41-7 (mono-hydrochloride) | |
Record name | 4-Nitroprocainamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40168097 | |
Record name | 4-Nitroprocainamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1664-52-4 | |
Record name | 4-Nitroprocainamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitroprocainamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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